



# Spectroscopic Profile of Boc-His-OMe: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Nα-(tert-Butoxycarbonyl)-L-histidine methyl ester (**Boc-His-OMe**), a key building block in peptide synthesis and pharmaceutical development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

# **Quantitative Spectroscopic Data**

The spectroscopic data for **Boc-His-OMe** is summarized in the tables below, providing a clear reference for compound identification and characterization.

### NMR Spectroscopy

Table 1: <sup>1</sup>H NMR Spectral Data of Boc-His-OMe



Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.5	S	Imidazole C2-H
~6.8	S	Imidazole C5-H
~5.5	d	NH (Amide)
~4.5	m	α-СН
~3.7	S	OCH₃ (Methyl Ester)
~3.0	m	β-CH <sub>2</sub>
1.42	S	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)

Note: The exact chemical shifts can vary depending on the solvent and concentration. Data is predicted based on typical values for Boc-protected amino acid methyl esters.

Table 2: 13C NMR Spectral Data of Boc-His-OMe

Chemical Shift (δ) ppm	Assignment	
~172	C=O (Ester)	
~155	C=O (Boc)	
~135	Imidazole C2	
~129	Imidazole C4	
~117	Imidazole C5	
~80	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	
~54	α-СН	
~52	OCH₃ (Methyl Ester)	
~31	β-CH <sub>2</sub>	
~28	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	



Note: Data is based on the closely related compound N-Boc-L-Histidine and typical chemical shifts for Boc-protected amino acid methyl esters.[1]

# Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of Boc-His-OMe

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Medium, Broad	N-H Stretch (Amide)
~3100-2850	Medium	C-H Stretch (Alkyl, Aromatic)
~1745	Strong	C=O Stretch (Ester)
~1700	Strong	C=O Stretch (Boc Amide)
~1520	Medium	N-H Bend (Amide II)
~1250-1000	Strong	C-O Stretch

Note: Predicted peak positions based on characteristic IR absorption frequencies for the functional groups present.[2][3][4][5]

# **Mass Spectrometry**

Table 4: Mass Spectrometry Data for **Boc-His-OMe** 

Parameter	Value	Source
Molecular Formula	C12H19N3O4	[1]
Molecular Weight	269.30 g/mol	[1]
Exact Mass	269.13755610 Da	[1]
Common m/z Fragments	[M+H]+: 270.14, [M+Na]+: 292.12	Predicted

# **Experimental Protocols**



Detailed methodologies for the synthesis and spectroscopic analysis of **Boc-His-OMe** are provided below.

### **Synthesis of Boc-His-OMe**

A common method for the synthesis of **Boc-His-OMe** involves the esterification of N $\alpha$ -Boc-L-histidine.

#### Materials:

- Nα-Boc-L-histidine
- Methanol (MeOH), anhydrous
- Thionyl chloride (SOCl2) or a carbodiimide coupling agent (e.g., DCC, EDC) with DMAP
- Dichloromethane (DCM), anhydrous (if using a coupling agent)
- Sodium bicarbonate (NaHCO<sub>3</sub>), saturated aqueous solution
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure (using Thionyl Chloride):

- Suspend Nα-Boc-L-histidine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Cool the suspension in an ice bath.
- Slowly add thionyl chloride dropwise to the cooled suspension with stirring.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).



- Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **Boc-His-OMe** by column chromatography on silica gel if necessary.

# **NMR Spectroscopy Protocol**

Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

- Dissolve approximately 5-10 mg of Boc-His-OMe in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
- Transfer the solution to an NMR tube.

**Data Acquisition:** 

- ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-tonoise ratio.
- ¹³C NMR: Acquire the spectrum with proton decoupling. A longer acquisition time and a higher number of scans are typically required due to the low natural abundance of ¹³C.

### **IR Spectroscopy Protocol**

Instrumentation:

Fourier-Transform Infrared (FT-IR) Spectrometer

Sample Preparation (ATR method):



- Place a small amount of the solid Boc-His-OMe sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

#### **Data Acquisition:**

- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum over a typical range of 4000-400 cm<sup>-1</sup>.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

# **Mass Spectrometry Protocol**

#### Instrumentation:

 Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., LC-MS or direct infusion).

#### Sample Preparation:

- Prepare a dilute solution of **Boc-His-OMe** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1-10 μg/mL.

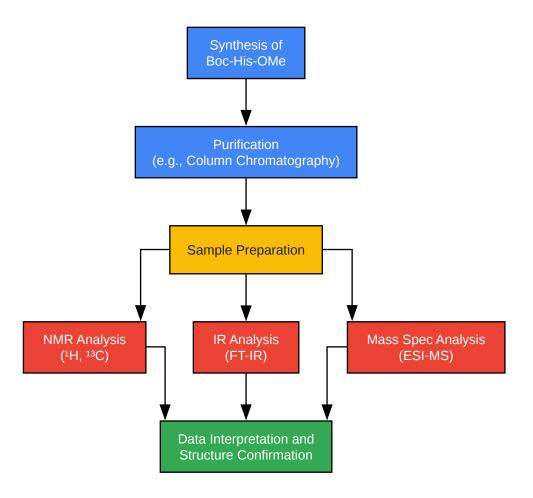
#### Data Acquisition:

- Introduce the sample into the ESI source via direct infusion or through an LC system.
- Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like **Boc-His-OMe**.





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Spectroscopic analysis workflow for **Boc-His-OMe**.

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